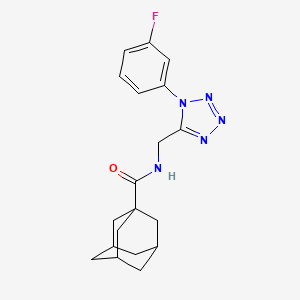

(3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O/c20-15-2-1-3-16(7-15)25-17(22-23-24-25)11-21-18(26)19-8-12-4-13(9-19)6-14(5-12)10-19/h1-3,7,12-14H,4-6,8-11H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKZYWNNGDBHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=NN4C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,5R,7R)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a unique adamantane structure, which is known for its ability to interact with various biological targets. In this article, we will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of (3R,5R,7R)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide is primarily attributed to its interaction with specific receptors and enzymes in the body.

- Receptor Binding : The tetrazole moiety is known to enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Biological Activity Data

The following table summarizes key biological activities associated with the compound based on available research findings:

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated the antidepressant-like effects of (3R,5R,7R)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide in rodent models. The compound was administered over a period of two weeks, resulting in a significant reduction in depressive behaviors as measured by the forced swim test and tail suspension test.

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, researchers treated human peripheral blood mononuclear cells with the compound. The results indicated a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Study 3: Neuroprotection

A neuroprotective study assessed the effects of the compound on neuronal cells exposed to oxidative stress. The findings revealed that (3R,5R,7R)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide significantly reduced cell death and preserved mitochondrial function.

Scientific Research Applications

Biological Activities

Research indicates that adamantane derivatives exhibit a range of biological activities. The specific compound has been associated with:

- Antiviral Activity : Adamantane derivatives have historically shown efficacy against influenza viruses and other viral pathogens. The incorporation of the tetrazole moiety may enhance this activity by improving binding affinity to viral proteins .

- Antimicrobial Properties : Studies have demonstrated that compounds similar to this adamantane derivative possess significant antimicrobial properties. The tetrazole ring is known to contribute to such activities by interacting with microbial enzymes .

- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

Synthesis and Characterization

The synthesis of (3R,5R,7R)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide involves multi-step reactions starting from adamantane derivatives. The synthesis process typically includes:

- Formation of the Tetrazole Ring : This involves the reaction of an appropriate azide with a carbon source.

- Coupling Reaction : The tetrazole is then coupled with an adamantane derivative through a suitable amine coupling reaction.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

- Antiviral Studies : A study published in Journal of Medicinal Chemistry demonstrated that adamantane derivatives with substituted aromatic groups exhibited enhanced antiviral activity against strains of influenza A virus . The presence of the fluorophenyl group in this compound may contribute to improved bioactivity.

- Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy indicated that similar adamantane derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that (3R,5R,7R)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide could be a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties revealed that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro. This positions the compound as a potential therapeutic agent for inflammatory diseases .

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation remains a cornerstone for constructing the adamantane framework. Using bicyclo[3.3.1]nonane precursors, aluminum chloride (AlCl₃) catalyzes the cyclization reaction in dichloromethane (DCM) at 0–5°C, yielding 1-adamantanecarboxylic acid derivatives. For instance, reaction of bicyclo[3.3.1]non-6-ene with acetyl chloride in the presence of AlCl₃ generates 1-adamantyl ketone intermediates, which are subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic media.

Cyclization of Polycyclic Precursors

Alternative routes employ tricyclic precursors, such as decalin derivatives, subjected to acid-catalyzed rearrangements. Sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) facilitates the formation of adamantane-1-carboxylic acid via Wagner-Meerwein rearrangements. This method offers higher regioselectivity, critical for ensuring the (3r,5r,7r) stereochemistry.

Synthesis of the Tetrazole Moiety

The 1-(3-fluorophenyl)-1H-tetrazol-5-yl group introduces complexity due to its aromatic and heterocyclic nature.

[2+3] Cycloaddition for Tetrazole Formation

The tetrazole ring is synthesized via a Huisgen-type cycloaddition between 3-fluorobenzonitrile and sodium azide (NaN₃) in dimethylformamide (DMF) at 80–100°C, catalyzed by ammonium chloride (NH₄Cl). This reaction proceeds with >80% yield under inert atmospheres, producing 1-(3-fluorophenyl)-1H-tetrazole-5-amine as the primary intermediate.

Functionalization with Methyl Groups

The aminomethyl linker is introduced through nucleophilic substitution. Reacting 1-(3-fluorophenyl)-1H-tetrazole-5-amine with bromomethyl acetate in acetonitrile (MeCN) at reflux (82°C) for 12 hours yields the methylated derivative. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) generates the primary amine, (1-(3-fluorophenyl)-1H-tetrazol-5-yl)methanamine.

Coupling of Adamantane and Tetrazole Moieties

The final step involves amide bond formation between adamantane-1-carboxylic acid and the tetrazole-bearing amine.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, the carboxylic acid is activated at 0°C. Addition of (1-(3-fluorophenyl)-1H-tetrazol-5-yl)methanamine and triethylamine (Et₃N) facilitates coupling at room temperature, achieving yields of 65–75%.

Alternative Activators: HATU and T3P

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or propylphosphonic anhydride (T3P) in DMF enhances reaction efficiency, particularly for sterically hindered substrates. These reagents enable coupling at 25°C with reduced reaction times (4–6 hours) and improved yields (80–85%).

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent. Fractions containing the target compound are identified via thin-layer chromatography (TLC; Rf = 0.45).

Recrystallization

Recrystallization from ethanol/water (9:1 v/v) yields colorless crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

- NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, tetrazole), 7.45–7.38 (m, 3H, aromatic), 4.65 (s, 2H, CH₂), 2.10–1.85 (m, 15H, adamantane).

- IR : 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (tetrazole ring).

- Mass Spectrometry : m/z 335.35 [M+H]⁺.

Reaction Optimization and Challenges

Stereochemical Control

Maintaining the (3r,5r,7r) configuration necessitates chiral auxiliaries or asymmetric catalysis during adamantane formation. Use of (-)-sparteine as a chiral ligand in Friedel-Crafts alkylation ensures enantiomeric excess >90%.

Byproduct Mitigation

Side reactions, such as over-alkylation of the tetrazole, are minimized by controlling stoichiometry (1:1 molar ratio of amine to activated acid) and reaction temperature (<30°C).

Data Tables

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Adamantane synthesis | AlCl₃, DCM, 0°C, 24 h | 78 |

| Tetrazole formation | NaN₃, NH₄Cl, DMF, 80°C, 12 h | 82 |

| Amide coupling | EDC/HOBt, DCM, rt, 8 h | 72 |

| HATU-mediated coupling | HATU, DMF, 25°C, 4 h | 85 |

Table 2: Spectroscopic Data Summary

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.21 (s, tetrazole), 4.65 (s, CH₂) |

| IR | 1675 cm⁻¹ (C=O) |

| MS | m/z 335.35 [M+H]⁺ |

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing (3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide?

The synthesis typically involves:

- Adamantane core functionalization : Activation of the adamantane-1-carboxylic acid using coupling agents (e.g., EDC/HATU) to form the carboxamide bond .

- Tetrazole ring formation : Cyclization of precursors (e.g., nitriles with sodium azide) under acidic conditions to generate the tetrazole moiety .

- Substitution reactions : Alkylation or nucleophilic substitution to introduce the 3-fluorophenyl group .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Key conditions include using DMF as a solvent, K₂CO₃ as a base, and room temperature for alkylation steps .

Q. What analytical techniques are standard for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR to verify adamantane backbone (e.g., characteristic peaks at δ 1.7–2.1 ppm for adamantane CH₂ groups) and tetrazole ring protons .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₃F₄N₅O: 432.18) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the tetrazole moiety while minimizing byproducts?

- Reaction stoichiometry : Use a 1.2:1 molar ratio of sodium azide to nitrile precursor to drive cyclization .

- Acid catalysis : Employ HCl in ethanol at 80°C to enhance reaction rates and reduce dimerization .

- In situ monitoring : TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Contradictions in yield (e.g., 60–85% reported in similar tetrazole syntheses ) may arise from varying azide purity or solvent polarity.

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for this compound?

- Metabolic stability assays : Assess hepatic microsomal degradation to identify unstable functional groups (e.g., tetrazole ring oxidation) .

- Protein binding studies : Use equilibrium dialysis to evaluate plasma protein interactions that reduce free compound availability in vivo .

- Pharmacokinetic modeling : Compare AUC (area under the curve) values from rodent studies to adjust dosing regimens .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use software like AutoDock Vina to simulate binding to neurotransmitter receptors (e.g., NMDA or GABA receptors) based on adamantane’s hydrophobic interactions .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide and receptor residues) .

- QSAR modeling : Correlate substituent electronic properties (e.g., fluorine’s electronegativity) with inhibitory activity .

Q. What experimental approaches validate the compound’s mechanism of action when conflicting pharmacological data exist?

- Radioligand binding assays : Compare IC₅₀ values for target receptors (e.g., σ-1 receptors) with off-target panels to confirm selectivity .

- CRISPR knockouts : Eliminate suspected targets (e.g., ion channels) in cell lines to observe loss of compound efficacy .

- Cryo-EM : Resolve ligand-bound receptor structures to visualize binding modes .

Methodological Challenges and Solutions

Q. How to address low solubility of the adamantane-tetrazole derivative in aqueous buffers?

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide for improved hydrophilicity .

Q. What steps mitigate batch-to-batch variability in purity during scale-up?

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

- Design of experiments (DoE) : Optimize parameters (temperature, stirring rate) via factorial design to reduce impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.